![molecular formula C17H24N4 B6317703 Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-00-9](/img/structure/B6317703.png)
Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%
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Overview
Description
1,2,4-Triazole compounds are a type of heterocyclic compounds. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various methods. One common method is the reaction of primary amines with α-haloketones . Another method involves the reaction of hydrazides with carboxylic acids or their derivatives .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the substituents attached to the ring.
Chemical Reactions Analysis
1,2,4-Triazole compounds can undergo various chemical reactions due to the presence of multiple reactive sites. They can act as ligands in coordination chemistry, forming complexes with metal ions . They can also undergo reactions such as alkylation, acylation, and halogenation .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole compounds can vary widely depending on their specific structure. Generally, they are stable compounds and can form hydrogen bonds, which can influence their solubility and reactivity .
Scientific Research Applications
Antidiabetic Activity
1,2,4-Triazole derivatives have been explored for their potential to act as antidiabetic agents, which could be significant given the rising prevalence of diabetes worldwide.
Each of these applications represents a field where “Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine” could potentially make a significant impact. Further research and development are needed to fully realize these applications .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to target enzymes of the shikimate pathway, such as dehydroquinase and shikimate kinase . These enzymes are comparatively newer targets for antitubercular research .
Mode of Action
It’s suggested that similar 1,2,4-triazole compounds interact with their targets, potentially inhibiting the function of enzymes in the shikimate pathway .
Biochemical Pathways
Similar 1,2,4-triazole compounds have been reported to affect the shikimate pathway , which is crucial for the biosynthesis of aromatic amino acids in bacteria and plants.
Result of Action
Similar 1,2,4-triazole compounds have shown promising activity against mycobacterium tuberculosis .
Future Directions
properties
IUPAC Name |
N-[[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-13-19-17(21-20-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNGVEQPJCYLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)CNC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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